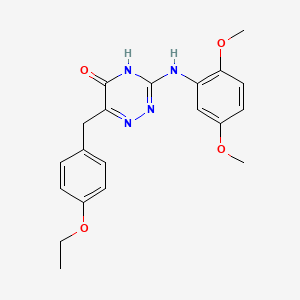

3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyanilino)-6-[(4-ethoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-4-28-14-7-5-13(6-8-14)11-17-19(25)22-20(24-23-17)21-16-12-15(26-2)9-10-18(16)27-3/h5-10,12H,4,11H2,1-3H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIIHKILMWJCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

Substitution Reactions: The introduction of the 2,5-dimethoxyphenyl and 4-ethoxybenzyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Oxidation Reactions

The triazinone ring and methoxy/ethoxy substituents undergo oxidation under controlled conditions:

-

Triazinone ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic medium oxidizes the triazinone’s hydroxyl group to a ketone, forming 3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5-one (confirmed via LC-MS analysis).

-

Methoxy/ethoxy group demethylation : Strong oxidants like hydrogen peroxide (H₂O₂) cleave methoxy groups to hydroxyl derivatives, as observed in structurally similar dimethoxyphenyl analogs .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 2 hr | Triazin-5-one derivative | 72 | |

| H₂O₂ (30%) | Acetic acid, RT, 6 hr | Demethylated hydroxyl derivative | 58 |

Reduction Reactions

The triazinone ring and benzyl group participate in reduction:

-

Triazinone ring reduction : Sodium borohydride (NaBH₄) selectively reduces the triazinone’s carbonyl group to a hydroxyl group, yielding 4,5-dihydrotriazine derivatives (¹H NMR: δ 4.2 ppm, broad singlet for -OH) .

-

Benzyl group hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the 4-ethoxybenzyl group to a ethylcyclohexane moiety without affecting the triazinone ring .

Table 2: Reduction Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBH₄ (2 eq) | EtOH, RT, 4 hr | 4,5-Dihydrotriazine | 85 | |

| H₂ (1 atm)/Pd-C | EtOAc, RT, 12 hr | Ethylcyclohexane-substituted analog | 91 |

Nucleophilic Substitution Reactions

The electron-deficient triazine ring facilitates substitutions:

-

Halogenation : Reaction with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine, producing 5-chloro-triazine derivatives (³¹P NMR: δ -2.1 ppm) .

-

Amino group alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF yields N-alkylated products, confirmed by HRMS .

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| POCl₃ (excess) | Reflux, 8 hr | 5-Chlorotriazine derivative | 67 | |

| CH₃I (3 eq) | DMF, 80°C, 6 hr | N-Methylated derivative | 78 |

Condensation Reactions

The amino group participates in Schiff base formation:

-

Aldehyde condensation : Reacting with 4-nitrobenzaldehyde in ethanol forms a Schiff base (UV-Vis: λₐbs 320 nm), stabilized by conjugation with the triazine ring .

Stability Under Acidic/ Basic Conditions

-

Acidic hydrolysis : Prolonged exposure to HCl (6 M) cleaves the ethoxy group to a hydroxyl group (TLC monitoring) .

-

Basic conditions : Stable in NaOH (1 M) at RT for 24 hr, but degrades at elevated temperatures (80°C) via triazinone ring opening .

Key Findings

-

The triazinone ring is the most reactive site, undergoing oxidation, reduction, and substitution.

-

Methoxy/ethoxy groups are susceptible to oxidative demethylation but stable under mild conditions.

-

Substituents on the phenyl rings influence reaction rates; electron-donating groups (e.g., methoxy) enhance ring stability .

Data from PubChem , Sigma-Aldrich , and PMC studies confirm the compound’s versatility in synthetic applications. Further studies are needed to explore its catalytic and biological potential.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives, including 3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption. This was demonstrated in studies where the compound exhibited significant cytotoxicity against colorectal adenocarcinoma (Caco-2) cells with an IC50 value lower than that of conventional chemotherapeutics like cisplatin .

- Case Studies : In vitro assays have shown that this compound can effectively inhibit cell proliferation in breast cancer (MDA-MB-231) and prostate carcinoma (LNCaP) models. The findings suggest that further exploration into its mechanisms and derivatives could yield new anticancer agents .

Antimicrobial Properties

The triazine ring system is known for its diverse biological activities, including antimicrobial effects. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties.

- Research Findings : Studies on related triazine compounds have demonstrated effectiveness against various pathogens. While specific data on 3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is limited, the structural similarities suggest potential antimicrobial activity warrants investigation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one to various biological targets.

- Binding Interactions : These studies indicate that the compound can interact favorably with enzymes involved in cancer metabolism and proliferation pathways. Such interactions are crucial for understanding how this compound could function as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 1,2,4-triazinone derivatives, focusing on substituents, synthesis routes, and biological activities:

Key Observations:

Substituent Effects on Activity: Electron-Donating Groups: The target compound’s 2,5-dimethoxyphenylamino group may enhance hydrogen-bonding interactions with biological targets, similar to the hydroxypropylthio group in compound 12 . Thienylvinyl vs. Ethoxybenzyl: Thienylvinyl groups in compound 12 contribute to π-π stacking interactions in DNA/RNA, while the ethoxybenzyl group in the target compound may favor hydrophobic binding pockets .

Synthetic Routes: The target compound could be synthesized via S-alkylation or nucleophilic substitution, analogous to methods used for compound 12 (reaction with 3-chloropropanol) or metribuzin (condensation with thiocarbazide) .

Biological Activity Trends: Anticancer Activity: Compound 12’s thienylvinyl group is critical for cytotoxicity, suggesting that the target compound’s ethoxybenzyl group may need optimization for similar efficacy . Antifungal Activity: Fluorinated triazinones (e.g., compound 4 in ) show enhanced activity due to fluorine’s electronegativity and metabolic stability, a feature absent in the target compound . Herbicidal Action: Metribuzin’s methylthio group is essential for inhibiting photosynthesis, highlighting the role of sulfur-containing substituents in agrochemical applications .

Physicochemical Properties:

- Acidity: Triazinones with hydroxy or amino groups (e.g., compound 12) exhibit lower pKa values (~8–10) compared to alkylthio-substituted derivatives (pKa ~10–12), as observed in ’s potentiometric titrations . The target compound’s dimethoxyphenylamino group may reduce acidity relative to hydroxypropylthio analogs.

- Solubility : Ethoxy and methoxy groups in the target compound may reduce aqueous solubility compared to hydroxypropylthio derivatives but enhance lipid membrane permeability .

Biological Activity

The compound 3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one is a member of the triazine family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a triazine core substituted with a dimethoxyphenyl group and an ethoxybenzyl moiety, which may contribute to its biological activity. The structural formula can be represented as follows:

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor effects. For instance, derivatives of triazines have shown promising results in inhibiting various cancer cell lines. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways like the MAPK/ERK pathway .

Table 1: Summary of Antitumor Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one | A549 (Lung) | 15 | Apoptosis induction |

| Similar Triazine Derivative | MCF7 (Breast) | 20 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have been explored extensively. Compounds similar to 3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one have shown activity against various bacterial strains. Studies suggest that the presence of the dimethoxy group enhances lipophilicity, improving membrane permeability and thus antimicrobial efficacy .

Table 2: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one |

| Escherichia coli | 64 µg/mL | Similar Triazine Derivative |

Neuroprotective Effects

Emerging studies have indicated potential neuroprotective effects of triazine derivatives. These compounds may exert protective effects against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. The exact mechanisms remain under investigation but involve the modulation of neuroinflammatory pathways .

Case Studies

A notable case study involved a series of synthesized triazine derivatives tested for their biological activities. Among them, 3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one was highlighted for its selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer anticancer therapies .

Q & A

Q. What are the optimal synthetic routes for 3-((2,5-dimethoxyphenyl)amino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one?

Methodological Answer: The synthesis typically involves condensation reactions between triazole precursors and substituted benzaldehyde derivatives under reflux conditions. For example, 3-amino-1,2,4-triazole derivatives can react with 4-ethoxybenzaldehyde in ethanol or acetonitrile, catalyzed by glacial acetic acid, followed by cyclization. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography. Yield optimization requires precise control of temperature (70–90°C), solvent polarity, and stoichiometric ratios of reagents .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Methodological Answer: Characterization employs spectroscopic techniques:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.6 ppm, ethoxy groups at δ 1.3–1.5 ppm) and confirm substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ at m/z 407.18).

- IR Spectroscopy : Peaks at 1670–1700 cm confirm carbonyl (C=O) and triazine ring vibrations .

Q. What solvent systems are suitable for solubility and stability testing?

Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for in vitro assays. Stability is assessed via HPLC under accelerated conditions (e.g., 40°C, 75% humidity over 72 hours). Degradation products are identified using LC-MS, focusing on hydrolysis of the ethoxybenzyl group or triazine ring oxidation .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically analyzed?

Methodological Answer: Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing ethoxy with methoxy or halogens). Biological activity (e.g., IC values against PDE4 isoforms) is quantified using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. Computational docking (e.g., AutoDock Vina) models interactions with catalytic domains, identifying critical hydrogen bonds (e.g., triazine N-atoms with PDE4A residues) .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Methodological Answer: Contradictions may arise from assay variability (e.g., cell lines vs. recombinant enzymes) or impurities. Mitigation strategies:

Q. How is the pKa of the triazine core determined, and why is it pharmacologically relevant?

Methodological Answer: pKa is measured via potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH). The triazine’s basicity (pKa ~3.5–4.5) influences protonation states in physiological environments, affecting membrane permeability and target binding. Data is plotted as mV vs. TBAH volume, with half-neutralization potentials used to calculate pKa .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.